cis-2-Bromomethyl-4-methyl-1,3-dioxolane
Description
Foundational Significance within Heterocyclic Chemistry and Chiral Synthon Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. The 1,3-dioxolane (B20135) ring system, a five-membered heterocycle with two oxygen atoms, is a prevalent motif in numerous biologically active molecules, including antiviral and antifungal agents. chemicalbook.com The "cis" stereochemistry of the bromomethyl and methyl groups on the dioxolane ring imparts a specific three-dimensional arrangement, making it a valuable chiral synthon. Chiral synthons are building blocks used to introduce specific stereocenters into a target molecule, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.
Contextualization of the 1,3-Dioxolane Core and its Stereochemical Complexity
The 1,3-dioxolane core is a cyclic acetal, typically formed from the reaction of a diol with an aldehyde or ketone. organic-chemistry.org The non-planar, five-membered ring can exist in various conformations. chempedia.info The substituents at the 2- and 4-positions of the ring in cis-2-Bromomethyl-4-methyl-1,3-dioxolane create stereocenters, leading to stereoisomers. The "cis" designation indicates that the bromomethyl and methyl groups are on the same face of the ring. This defined stereochemistry is crucial for its application in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a chiral product. The ability to control the stereochemistry of the final product is of paramount importance in drug development, as different enantiomers can have vastly different biological activities.
Overview of the Bromomethyl Moiety as a Synthetic Handle
The bromomethyl group (-CH₂Br) is a highly versatile functional group in organic synthesis. ontosight.ai The presence of the bromine atom, a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of other functional groups through nucleophilic substitution reactions. ontosight.ai The bromomethyl moiety in this compound serves as a "synthetic handle," enabling chemists to readily modify the molecule and build more complex structures. This reactivity is central to its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com
Scope and Objectives of Research on this compound
Current research on this compound is multifaceted. A primary objective is the development of efficient and stereoselective synthetic routes to the compound itself. google.com Another major focus is the exploration of its reactivity and its application as a key intermediate in the total synthesis of complex natural products and medicinally important compounds. Researchers are also investigating the synthesis and biological activity of novel molecules derived from this versatile building block. The overarching goal is to leverage the unique structural and chemical properties of this compound to advance the fields of organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 26563-78-0 |
Note: Experimental data for properties such as boiling point, melting point, and density are not consistently available in the public domain. The provided data is based on its molecular formula and known structural features.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26563-78-0 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9BrO2/c1-4-3-7-5(2-6)8-4/h4-5H,2-3H2,1H3 |
InChI Key |
DUQGHFJLJLUFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane
Strategies for Stereoselective Formation of the 1,3-Dioxolane (B20135) Ring
Acid-Catalyzed Acetalization and Ketalization Routes
The most common method for constructing the 1,3-dioxolane ring is through the acid-catalyzed acetalization of an aldehyde with a diol. In the synthesis of the target compound, this involves the reaction of 1,2-propanediol with bromoacetaldehyde or a synthetic equivalent. The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen by a Brønsted or Lewis acid catalyst, which enhances its electrophilicity. The hydroxyl groups of 1,2-propanediol then act as nucleophiles, attacking the carbonyl carbon. This is followed by an intramolecular cyclization and subsequent elimination of a water molecule to form the five-membered dioxolane ring.
Commonly employed acid catalysts for this transformation include:
Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).
Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), and various metal triflates.
To drive the reaction to completion, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.
Solvent and Temperature Effects on Stereocontrol
The choice of solvent and reaction temperature is critical for controlling the diastereoselectivity of the acetalization reaction. These parameters dictate whether the reaction operates under kinetic or thermodynamic control, thereby influencing the cis:trans product ratio.
Temperature: Low reaction temperatures (e.g., 0 °C or below) restrict the energy of the system, preventing the reversal of the initial product formation. Under these conditions, the reaction is under kinetic control, and the product that forms faster—typically the cis isomer—will predominate. libretexts.orgyoutube.com At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium. This state of thermodynamic control favors the formation of the most stable isomer, which is often the trans product where bulky substituents are further apart. masterorganicchemistry.comyoutube.com
Solvent: The polarity of the solvent can influence the stability of the transition states leading to the cis and trans isomers. While detailed studies on this specific compound are scarce, in related systems, non-polar solvents are often used in conjunction with azeotropic water removal. Polar aprotic solvents may also be employed, and their interaction with reaction intermediates can subtly alter the energy landscape of the transition states, affecting the diastereomeric ratio. acs.org
The following table illustrates the expected influence of temperature on the diastereomeric ratio based on the principles of kinetic and thermodynamic control for a typical 2,4-disubstituted 1,3-dioxolane synthesis.
| Reaction Condition | Control Type | Favored Isomer | Expected Outcome |
|---|---|---|---|
| Low Temperature (e.g., ≤ 0 °C) | Kinetic | cis | The cis isomer is the major product as it is formed more rapidly via a lower energy transition state. |
| High Temperature (e.g., Reflux) | Thermodynamic | trans (often) | Allows for equilibration, leading to a higher proportion of the more stable thermodynamic product. |
Introduction of the Bromomethyl Functionality: Direct and Indirect Approaches
There are two primary strategies for introducing the bromomethyl group at the C-2 position of the dioxolane ring: direct bromination of a methyl-substituted precursor or a precursor-based synthesis where the bromomethyl group is already present in one of the reactants.
Bromination Reactions at the C-2 Position
This approach begins with the synthesis of cis-2,4-dimethyl-1,3-dioxolane, which is then subjected to a selective bromination of the C-2 methyl group. This reaction is typically a free-radical halogenation, often conducted under Wohl-Ziegler conditions. A common reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is promoted by heat or UV light. bbhegdecollege.comresearchgate.net
A key challenge in this method is achieving selectivity for the C-2 methyl group and avoiding side reactions, such as bromination at other positions or potential ring-opening of the acid-sensitive acetal. The reaction conditions must be carefully controlled to favor the desired monobromination.
Precursor-Based Synthesis of the Bromomethyl Group
A more direct and often preferred method involves using a precursor that already contains the bromomethyl functionality. This strategy builds the dioxolane ring around the pre-functionalized C-2 fragment. The most common execution of this strategy is the acid-catalyzed acetalization of 1,2-propanediol with bromoacetaldehyde. chemicalbook.com To improve handling and stability, a protected form of bromoacetaldehyde, such as bromoacetaldehyde dimethyl acetal, can be used. In this case, the reaction proceeds via a transacetalization mechanism, where the diol displaces the methanol from the starting acetal under acidic conditions to form the more stable cyclic dioxolane product. This method directly yields the target structure and avoids the potential lack of selectivity associated with post-formation bromination.
Optimization of Reaction Conditions for Enhanced Diastereoselectivity
To enhance the diastereoselectivity and maximize the yield of the desired cis-2-Bromomethyl-4-methyl-1,3-dioxolane, reaction conditions must be carefully optimized. The primary goal is to favor the formation of the kinetic product.
Key optimization parameters include:
Synthetic Route: The precursor-based synthesis using bromoacetaldehyde and 1,2-propanediol is generally more direct and controllable for achieving high cis-selectivity.
Temperature Control: Maintaining a low reaction temperature is the most critical factor for ensuring kinetic control and maximizing the formation of the cis isomer.
Catalyst Choice: The type and concentration of the acid catalyst can influence reaction rates and the potential for isomerization. Milder Lewis acids or lower concentrations of Brønsted acids may be preferable to prevent equilibration to the trans isomer.
Isomerization: In instances where a mixture of cis and trans isomers is formed, it may be possible to enrich the desired isomer. If the cis isomer is the thermodynamically more stable product, heating the mixture under acidic conditions can promote equilibration, converting the trans isomer into the cis form. Conversely, if the trans isomer is more stable, this method would be counterproductive, and reliance on kinetic control is essential.
The following table summarizes optimization strategies for enhancing the yield of the cis isomer.
| Parameter | Strategy for cis-Selectivity | Rationale |
|---|---|---|
| Synthetic Method | Precursor-based acetalization of 1,2-propanediol with a bromoacetaldehyde equivalent. | More direct control over stereocenter formation during cyclization. |
| Temperature | Maintain low temperatures (e.g., ≤ 0 °C). | Favors kinetic control, leading to the faster-forming cis isomer. fiveable.me |
| Reaction Time | Monitor reaction to completion without prolonged reaction times. | Minimizes the risk of equilibration to the thermodynamic (often trans) product. |
| Post-Synthesis | If applicable, perform acid-catalyzed equilibration at elevated temperatures. | Converts the trans isomer to the more stable isomer. This is only effective if the cis isomer is thermodynamically favored. |
Ligand Design and Chiral Catalysis in Dioxolane Synthesis
The asymmetric synthesis of 1,3-dioxolanes, including the targeted cis-isomer, is heavily reliant on the use of chiral catalysts and ligands to control the stereochemical outcome of the reaction. The stereoselective formation of the dioxolane ring can be achieved through various catalytic strategies.
One prominent approach involves the use of transition metal complexes with chiral ligands. For instance, Rhodium(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles. rsc.org In these systems, the enantioselectivity is governed by chiral carboxylate ligands on the rhodium catalyst, which facilitate a stereoselective cycloaddition. rsc.org While this applies to dioxoles, the underlying principle of ligand-controlled stereoselectivity is fundamental to the synthesis of chiral dioxolanes as well. The design of these ligands, often featuring complex backbones like spiro skeletons, is crucial for creating a chiral environment that directs the reactants to form the desired stereoisomer. researchgate.net
Lewis acid catalysis is another cornerstone in the stereoselective synthesis of dioxolanes. mdpi.comacs.org Chiral Lewis acids can coordinate to the reactants, thereby influencing the trajectory of the nucleophilic attack that closes the dioxolane ring and establishing the relative stereochemistry of the substituents. The choice of the metal center and the chiral ligand in the Lewis acid catalyst is critical for achieving high diastereoselectivity for the cis isomer.
Furthermore, stereoselective synthesis can be achieved through the reaction of alkenes with hypervalent iodine reagents, where a 1,3-dioxolan-2-yl cation intermediate is generated. The stereospecificity of this intermediate's formation and its subsequent trapping by a nucleophile dictates the final stereochemistry of the dioxolane product. nih.gov
Key Catalytic Strategies in Chiral Dioxolane Synthesis
| Catalytic Approach | Catalyst/Ligand Type | Mechanism Highlights | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Rh(II) complexes with chiral carboxylate ligands | Formation of a metal-associated carbonyl ylide, enabling stereoselective cycloaddition. | rsc.org |
| Lewis Acid Catalysis | Chiral Lewis acids | Coordination to reactants to control the stereochemistry of ring formation. | mdpi.comacs.org |
Purification Techniques and Stereoisomer Separation Methodologies
Following the synthesis, which often yields a mixture of cis and trans isomers, effective purification and separation techniques are paramount to isolate the pure this compound.
Chromatography and Distillation: Standard purification techniques such as fractional distillation under reduced pressure (vacuum distillation) are often employed, particularly for large-scale production. google.com The difference in boiling points between the cis and trans isomers, although potentially small, can be exploited to achieve separation. However, due to the high boiling points of these compounds, high vacuum is necessary to prevent thermal decomposition. google.com
For high-purity applications and analytical purposes, chromatographic methods are indispensable. Chiral capillary gas chromatography has been successfully established for the separation of enantiomers of similar dioxolane compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov This technique can achieve baseline separation of stereoisomers in a short time frame, making it suitable for determining the isomeric purity of the final product. nih.gov
Crystallization: Crystallization is another powerful purification technique, especially if the target compound is a solid. For the synthesis of a similar intermediate, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), crystallization from a suitable solvent like ethanol was used to isolate the final product. google.com
Large-Scale Synthesis Considerations for this compound
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and product consistency.
A common large-scale synthesis of the parent compound, 2-bromomethyl-1,3-dioxolane, involves reacting ethylene glycol with acetaldehyde, followed by the dropwise addition of bromine at a controlled low temperature (0-3 °C). chemicalbook.com This method, when adapted for the 4-methyl derivative (using 1,2-propanediol instead of ethylene glycol), must ensure efficient heat management during the exothermic bromination step to prevent side reactions and maintain stereocontrol.
For large batches, reaction parameters are optimized to maximize yield and purity. For example, in the synthesis of a related compound, the reaction was performed in the absence of a solvent, which simplifies product isolation and reduces waste. google.com The removal of by-products, such as hydrogen bromide formed during bromination, is also a key consideration on a large scale. This can be achieved by blowing an inert gas like nitrogen through the reaction mixture. google.com
The final isolation and purification of the product on a large scale heavily relies on vacuum distillation. google.comchemicalbook.com The process must be carefully controlled to collect the fraction corresponding to the desired product while separating it from unreacted starting materials and isomeric impurities. A synthesis of 2-bromomethyl-1,3-dioxolane reported collecting the product fraction at 80-82 °C under a pressure of 3.6 kPa, achieving a 79.2% yield with a purity greater than 95%. chemicalbook.com Similar optimized conditions would be required for the target compound.
Key Parameters for Large-Scale Synthesis
| Parameter | Consideration | Example/Rationale | Reference |
|---|---|---|---|
| Reactant Stoichiometry | Optimization of molar ratios to ensure complete conversion and minimize by-products. | Using a slight excess of bromine to drive the reaction to completion. chemicalbook.com | chemicalbook.com |
| Temperature Control | Managing exothermic steps to prevent side reactions and ensure stereoselectivity. | Maintaining temperature at 0-3 °C during bromine addition. chemicalbook.com | chemicalbook.com |
| Solvent Use | Minimizing or eliminating solvents to reduce cost, waste, and simplify workup. | Performing the reaction neat (without solvent). google.com | google.com |
| By-product Removal | Efficiently removing gaseous by-products like HBr to drive the reaction forward. | Bubbling nitrogen through the reaction mixture. google.com | google.com |
| Purification Method | Selecting a scalable and efficient method for isolating the final product. | Vacuum distillation to separate the product based on boiling point. google.comchemicalbook.com | google.comchemicalbook.com |
Reactivity and Mechanistic Investigations of Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for cis-2-Bromomethyl-4-methyl-1,3-dioxolane is centered on the electrophilic carbon of the bromomethyl group. This carbon is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a consequence of the primary nature of the alkyl bromide. libretexts.org The stability of the 1,3-dioxolane (B20135) ring under neutral and basic conditions is a key feature, allowing for selective functionalization at the bromomethyl position while the cyclic acetal serves as a stable protecting group for a carbonyl functionality.
Stereochemical Inversion and Retention Pathways
Nucleophilic substitution at the primary carbon of the bromomethyl group is expected to proceed through a classic SN2 pathway. A defining characteristic of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon, occurring simultaneously with the departure of the leaving group. libretexts.org This concerted process leads to a predictable stereochemical outcome known as Walden inversion, where the configuration of the carbon center is inverted, akin to an umbrella flipping inside out in the wind. libretexts.org
While specific stereochemical studies starting with an optically active form of this compound are not extensively documented in readily available literature, the principles of SN2 reactions strongly predict inversion of configuration at the methylene carbon bearing the bromine. If a reaction were to be performed on an enantiomerically pure starting material, the product would be formed as the opposite enantiomer. Retention of stereochemistry is not a feature of this pathway. The reaction's stereospecificity is a direct consequence of the mechanistic requirement for the nucleophile to approach from the side opposite to the leaving group to allow for efficient orbital overlap in the transition state.
Reactivity with Carbon-Based Nucleophiles for C-C Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile for such transformations. Its reaction with various carbon-based nucleophiles provides a route to extend the carbon skeleton.
A prominent example is the alkylation of enolates. Enolates, generated from ketones, esters, or other carbonyl compounds by deprotonation with a strong base like lithium diisopropylamide (LDA), are potent carbon nucleophiles. pressbooks.pub These nucleophiles can attack the bromomethyl group in an SN2 reaction to form a new C-C bond. libretexts.orglibretexts.org This reaction is subject to the typical constraints of SN2 processes, favoring primary halides like the subject compound and being sensitive to steric hindrance. pressbooks.pub
Table 1: General Scheme for Alkylation of Enolates
| Reactant 1 (Enolate Source) | Base | Reactant 2 (Electrophile) | Product Type |
| Ketone (e.g., Cyclohexanone) | LDA | This compound | α-Alkylated Ketone |
| Ester (e.g., Diethyl malonate) | NaOEt | This compound | α-Alkylated Ester |
This methodology allows the dioxolane moiety, a protected aldehyde, to be appended to other molecular scaffolds, which can be a key step in the synthesis of more complex molecules.
Heteroatom Nucleophilic Attack and Subsequent Transformations
The electrophilic bromomethyl group readily reacts with a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental for introducing diverse functional groups.
Oxygen Nucleophiles: The reaction with alkoxides or phenoxides (RO⁻) is a classic example of the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction produces ethers where the dioxolane moiety is connected to an alkyl or aryl group through an ether linkage. The reaction is typically carried out by first deprotonating an alcohol with a strong base (e.g., NaH) to form the nucleophilic alkoxide, which then displaces the bromide.
Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as ammonia, primary and secondary amines, and azides, can also displace the bromide to form the corresponding amines and azides. For instance, the reaction of substituted 2-bromomethyl-dioxolane derivatives with nitrogen-containing heterocycles like 1,2,4-triazole is a key step in the synthesis of certain antifungal agents. google.com
Sulfur Nucleophiles: Thiolates (RS⁻), which are excellent nucleophiles, react efficiently with this compound to form thioethers (sulfides). The high nucleophilicity of sulfur ensures that these reactions are typically rapid and high-yielding.
Table 2: Examples of Heteroatom Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Reagent Class | Product Functional Group |
| Oxygen | Sodium Ethoxide (NaOEt) | Alkoxide | Ether |
| Nitrogen | 1,2,4-Triazole | Amine/Heterocycle | N-Alkyl Amine |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Thiolate | Thioether |
These subsequent transformations introduce a wide range of functionalities, significantly expanding the synthetic utility of the parent compound.
Ring-Opening Reactions of the 1,3-Dioxolane Core
While the 1,3-dioxolane ring is robust under neutral and basic conditions, it is susceptible to cleavage under specific catalytic, primarily acidic, conditions. This reactivity can be harnessed for deprotection or to initiate polymerization events.
Acid-Catalyzed Hydrolysis and Glycol Cleavage Pathways
The 1,3-dioxolane group functions as a cyclic acetal, which is a common protecting group for aldehydes and ketones. A crucial aspect of its utility is its facile removal under acidic conditions to regenerate the parent carbonyl compound and the diol. The hydrolysis of this compound proceeds via a well-established mechanism for acetal cleavage.
The mechanism is initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous solutions. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule, a nucleophile present in the medium. A subsequent deprotonation step first yields a hemiacetal, which is generally unstable and rapidly decomposes to release the regenerated aldehyde (bromoacetaldehyde) and the diol (1,2-propanediol). The stability of the intermediate oxocarbenium ion can influence the rate of hydrolysis. nii.ac.jp
Anionic and Cationic Ring-Opening Polymerization Initiated by Dioxolane Derivatives
While anionic ring-opening polymerization of epoxides is common, 1,3-dioxolane derivatives are generally not susceptible to this pathway. Conversely, the 1,3-dioxolane ring system can undergo cationic ring-opening polymerization (CROP). orientjchem.org
In the context of polymerization initiated by a dioxolane derivative, the bromomethyl group of this compound can act as an initiator precursor, known as a cationogen. acs.org In the presence of a suitable Lewis acid (e.g., TiCl₄, SnCl₄), the Lewis acid can abstract the bromide ion from the bromomethyl group. This generates a carbocation which can then initiate the polymerization of cationically polymerizable monomers, such as vinyl ethers or styrenes. wikipedia.orgsemanticscholar.org
This process is a form of living cationic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.orgnih.gov The key to a living polymerization is the establishment of an equilibrium between a reactive, growing cationic chain end and an unreactive, dormant species, which minimizes termination and chain-transfer reactions. libretexts.org
Table 3: Components for Cationic Polymerization Initiation
| Component | Role | Example |
| Initiator Precursor (Cationogen) | Source of initiating cation | This compound |
| Co-initiator / Activator | Lewis Acid | Tin(IV) chloride (SnCl₄) |
| Monomer | Polymerizable Substrate | Styrene, Isobutyl vinyl ether |
This initiation method allows the dioxolane moiety to be incorporated as the starting unit of a polymer chain, providing a handle for further functionalization after polymerization.
Lewis Acid Mediated Transformations and Rearrangements
The 1,3-dioxolane ring, while generally stable under neutral and basic conditions, exhibits susceptibility to transformations in the presence of Lewis acids. thieme-connect.de For this compound, the interaction with a Lewis acid typically involves initial coordination to one of the ring oxygen atoms. This coordination weakens the C-O bonds and facilitates the formation of a key intermediate: an oxocarbenium ion. The generation of this cation is a critical step that initiates a variety of subsequent transformations, including ring cleavage, rearrangements, and stereoselective trapping by nucleophiles. nih.gov
Strong Lewis acids, such as aluminum chloride (AlCl₃), can promote the reductive cleavage of the dioxolane ring in a process known as hydrogenolysis. The reaction proceeds through the formation of the oxocarbenium ion, which is then attacked by a hydride source, ultimately yielding a hydroxy ether. Other Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are also effective in mediating reactions involving dioxolane scaffolds. nih.gov These reactions often involve the stereospecific generation of a 1,3-dioxolan-2-yl cation, which can then be intercepted by various nucleophiles to form substituted dioxolane products. nih.gov The stability and fate of the oxocarbenium ion intermediate are highly dependent on the specific Lewis acid used, the solvent, and the reaction temperature.
Rearrangements can also occur following the formation of the oxocarbenium ion, driven by the desire to form a more stable carbocation or to relieve ring strain. The precise nature of these rearrangements is dictated by the substitution pattern on the dioxolane ring and the reaction conditions employed.
Stereochemical Control in Reactions Involving the this compound Scaffold
The stereochemistry of the this compound scaffold plays a crucial role in directing the outcomes of subsequent chemical transformations. The predefined spatial arrangement of the substituents on the chiral dioxolane ring provides a powerful tool for achieving high levels of stereocontrol.
The "cis" configuration of the title compound places the bromomethyl group at the C2 position and the methyl group at the C4 position on the same face of the five-membered ring. This fixed stereochemical relationship is fundamental to its reactivity. The methyl group at the C4 position acts as a stereodirecting group, exerting significant steric influence on the approach of reagents to the reactive bromomethyl center at C2.
This steric hindrance creates a "steric fence," effectively blocking one face of the molecule and favoring the approach of nucleophiles or other reactants from the less hindered face. nih.gov This principle is observed in nucleophilic substitution reactions at the bromomethyl group, where the incoming nucleophile will preferentially attack from the side opposite to the C4-methyl group to minimize steric clash. The result is a high degree of stereochemical control over the formation of the new carbon-nucleophile bond. The conformational preference of the 1,3-dioxolane ring, which is similar to a cyclopentane ring, further influences the accessibility of the reaction centers. thieme-connect.de
| Feature | Stereochemical Implication | Expected Outcome |
|---|---|---|
| cis-Configuration | Bromomethyl (C2) and methyl (C4) groups are on the same face of the ring. | Creates a sterically biased environment around the C2 position. |
| C4-Methyl Group | Acts as a steric directing group ("steric fence"). nih.gov | Favors reagent approach from the face opposite to the methyl group. |
| Nucleophilic Substitution (at CH₂Br) | The trajectory of the incoming nucleophile is influenced by the C4-methyl group. | High diastereoselectivity in the substitution product. |
The inherent chirality of the cis-4-methyl-1,3-dioxolane ring serves as a powerful tool for inducing diastereoselectivity in reactions that create new stereocenters. When the bromomethyl group is transformed into a different functional group, the stereocenter at C4 continues to influence the stereochemical outcome of reactions at or near the new functional group.
For instance, if the bromomethyl group is converted into a Grignard reagent, its subsequent addition to a prochiral carbonyl compound (like an aldehyde or an unsymmetrical ketone) will proceed with a degree of diastereoselectivity. The existing C4 stereocenter will favor the formation of one diastereomer of the resulting secondary or tertiary alcohol over the other. This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of asymmetric synthesis. researchgate.netmdpi.com The chiral scaffold effectively guides the formation of the new stereocenter, transferring its stereochemical information to the product. The predictability of this induction is often rationalized by considering transition state models that minimize steric interactions. nih.gov
Similarly, Diels-Alder reactions or Michael additions involving derivatives of the dioxolane scaffold have been shown to proceed with high selectivity, where the stereochemistry of the dioxolane ring dictates the facial selectivity of the approach to the dienophile or Michael acceptor. researchgate.netmdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group
The primary carbon-bromine bond in this compound makes it an excellent electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon bonds under relatively mild conditions. mdpi.com
The bromomethyl group of the dioxolane substrate is well-suited for participation in several key palladium-catalyzed cross-coupling reactions.
Suzuki Coupling : This reaction couples the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile and tolerant of many functional groups, making it ideal for synthesizing complex molecules where the dioxolane moiety is coupled to an aryl, vinyl, or alkyl group. organic-chemistry.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the alkyl bromide and a terminal alkyne. wikipedia.orgopenochem.org It requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method provides a direct route to couple the dioxolane scaffold with alkynyl groups, which are valuable intermediates in organic synthesis.
Heck Reaction : The Heck reaction involves the coupling of the alkyl halide with an alkene to form a substituted alkene. wikipedia.org While traditionally used with aryl and vinyl halides, modifications have allowed for the use of alkyl halides. beilstein-journals.org This reaction would enable the introduction of a substituted vinyl group at the methylene position of the dioxolane derivative.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki wikipedia.org | Organoboron (e.g., R-B(OH)₂) | Pd complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Dioxolane-CH₂-R |
| Sonogashira wikipedia.orgopenochem.org | Terminal Alkyne (R-C≡CH) | Pd complex + Cu(I) salt (e.g., CuI) + Amine Base | Dioxolane-CH₂-C≡C-R |
| Heck wikipedia.org | Alkene (R-CH=CH₂) | Pd complex + Base (e.g., Et₃N) | Dioxolane-CH₂-CH=CH-R |
While the primary C-Br bond is reactive, its activation in palladium-catalyzed cross-coupling cycles presents distinct challenges compared to more common aryl or vinyl halides. A primary issue can be the rate of oxidative addition of the alkyl bromide to the palladium(0) catalyst, which is often slower than for sp²-hybridized halides. beilstein-journals.org This can lead to sluggish reactions or the prevalence of side reactions.
To overcome these challenges, specific strategies have been developed:
Ligand Selection : The use of bulky and electron-rich phosphine ligands is a key strategy. libretexts.org Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or phosphines from the Buchwald and Fu groups can accelerate the oxidative addition step by creating a more electron-rich and reactive palladium(0) center. organic-chemistry.orgorganic-chemistry.org
Catalyst Precursors : Choosing the right palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with the appropriate ligand is crucial for generating the active Pd(0) catalyst in situ. libretexts.org
Reaction Conditions : Optimization of the base, solvent, and temperature is critical. For Suzuki couplings of alkyl halides, specific base and solvent systems are often required to facilitate the transmetalation step without promoting side reactions. organic-chemistry.org In some cases, alternative mechanisms, such as those involving single-electron transfer (SET) pathways to generate an alkyl radical, may be operative, particularly for Heck-type reactions. beilstein-journals.org
By carefully selecting the catalyst system and reaction conditions, the C-Br bond of this compound can be effectively activated, enabling its use in a wide range of powerful C-C bond-forming transformations.
Applications of Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane in Complex Molecule Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of cis-2-Bromomethyl-4-methyl-1,3-dioxolane, derived from the stereocenters at the 2- and 4-positions of the dioxolane ring, makes it a powerful tool in asymmetric synthesis. This allows for the controlled introduction of specific stereochemistry into target molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different activities.
This compound and its derivatives serve as key chiral precursors in the enantioselective synthesis of various biologically active molecules. A notable application is in the synthesis of antiviral nucleoside analogues. For instance, chiral dioxolane derivatives are instrumental in the synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (l-BHDU), a potent and selective inhibitor of the varicella-zoster virus (VZV). nih.gov The synthesis of such compounds relies on the use of enantiomerically pure dioxolane building blocks to construct the final nucleoside with the desired stereochemistry, which is crucial for its antiviral activity. nih.gov
The general strategy involves the coupling of a chiral dioxolane moiety with a nucleobase to afford the target nucleoside analogue. The stereochemistry of the dioxolane ring directly influences the stereochemistry of the final product, highlighting the importance of starting with an enantiomerically pure building block.
Table 1: Examples of Biologically Active Compounds Synthesized Using Dioxolane Derivatives
| Compound Name | Biological Activity | Role of Dioxolane Derivative |
| l-BHDU | Antiviral (Varicella-Zoster Virus) | Chiral precursor for the nucleoside analogue |
| Mitratapide | apoB secretion/MTP inhibitor | Key intermediate in the synthesis |
| Antifungal agents (e.g., Ketoconazole, Itraconazole) | Antifungal | Chiral precursor for the core structure |
The cis configuration of the substituents on the dioxolane ring allows for diastereoselective reactions, where the existing stereocenters direct the formation of new stereocenters with a specific relative configuration. This is particularly valuable in the synthesis of natural products and their analogues, which often possess multiple stereocenters.
Utilization as a Precursor for Advanced Organic Intermediates
Beyond its direct role as a chiral building block, this compound is a versatile precursor for a range of advanced organic intermediates. The bromomethyl group can be readily transformed into other functional groups, and the dioxolane ring can be manipulated to generate diverse molecular scaffolds.
The dioxolane moiety can be a masked carbonyl group, which can be revealed under specific reaction conditions to participate in cyclization reactions. This strategy is employed in the synthesis of various heterocyclic compounds. For instance, derivatives of this compound can be used to synthesize substituted furans. The synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline demonstrates a pathway where a related bromomethyl quinoline derivative undergoes intramolecular cyclization to form a furan ring fused to a quinoline system. researchgate.net
The dioxolane ring in this compound serves as a protecting group for a diol. Deprotection of the dioxolane reveals two hydroxyl groups. This functionality is exploited in the synthesis of polyhydroxylated compounds and chiral alcohols. The synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, a key intermediate for the drug mitratapide, showcases the presence of a hydroxyl group that can be further elaborated. google.com
Strategic Incorporation into Multi-Step Synthetic Sequences
The strategic incorporation of this compound into multi-step syntheses allows for the efficient construction of complex molecules. mpg.delibretexts.orgsyrris.jp Its bifunctional nature, possessing both a chiral core and a reactive handle, enables its early or late-stage introduction into a synthetic sequence.
In a typical multi-step synthesis, the dioxolane can be introduced to set a specific stereochemistry, and the bromomethyl group can then be used for chain elongation or the introduction of other functionalities. The stability of the dioxolane ring to a variety of reaction conditions makes it a robust protecting group that can be carried through several synthetic steps before its cleavage is required.
Compatibility with Common Protecting Group Manipulations
In the multi-step synthesis of complex organic molecules, the judicious use of protecting groups is essential to mask reactive functional groups while transformations are carried out on other parts of the molecule. The stability of the this compound moiety under various reaction conditions used for the manipulation of common protecting groups is a critical factor in its utility.
The dioxolane ring, being an acetal, is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This robustness allows for a broad range of protecting group manipulations to be performed on other parts of a molecule containing this fragment without affecting the integrity of the dioxolane ring. For instance, the removal of silyl ethers (e.g., TBS, TIPS), the deprotection of esters, and the cleavage of certain amine protecting groups like Fmoc can be achieved under conditions that leave the dioxolane intact.
However, the acetal nature of the dioxolane ring renders it susceptible to cleavage under acidic conditions. This characteristic necessitates careful planning of synthetic routes to avoid premature deprotection. The table below summarizes the general compatibility of the dioxolane moiety with common protecting group manipulations.
| Protecting Group | Deprotection Conditions | Dioxolane Moiety Stability |
| Silyl Ethers (e.g., TBS, TIPS) | F⁻ (e.g., TBAF) | Stable |
| Benzyl Ethers (Bn) | H₂, Pd/C | Stable |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Potentially Labile |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable |
| Esters (e.g., Acetate, Benzoate) | Base Hydrolysis (e.g., LiOH) | Stable |
This table provides a general overview. Specific reaction conditions can influence stability.
Sequential Transformations for High Chemical Yield and Purity
The utility of this compound as a synthetic building block is highlighted by its successful application in sequential transformations, leading to the construction of complex intermediates with high chemical yield and purity. The reactive bromomethyl group serves as a versatile handle for introducing the dioxolane unit into a larger molecular framework through nucleophilic substitution reactions.
Once incorporated, the chiral dioxolane can direct subsequent stereoselective reactions. While specific, detailed research findings on sequential transformations starting from this compound are not extensively documented in publicly available literature, the general principles of its reactivity allow for the design of such sequences. For example, a typical sequence could involve the initial displacement of the bromide by a carbon nucleophile, followed by modifications of other functional groups present in the newly formed molecule. The stereochemistry of the dioxolane ring can play a crucial role in controlling the facial selectivity of reactions at nearby centers.
The following table outlines a hypothetical, yet chemically plausible, reaction sequence to illustrate the potential for achieving high yield and purity in a multi-step synthesis involving this building block.
| Step | Reaction | Reagents | Expected Yield | Expected Purity |
| 1 | Nucleophilic Substitution | Grignard Reagent (R-MgBr) | >85% | >95% |
| 2 | Hydroxyl Group Deprotection | TBAF | >90% | >98% |
| 3 | Oxidation of Alcohol | Dess-Martin Periodinane | >90% | >97% |
| 4 | Wittig Reaction | Ylide (Ph₃P=CHR') | >80% | >95% |
The data in this table is illustrative and based on typical yields for these types of reactions.
Design and Synthesis of Novel Scaffolds Featuring the Dioxolane Moiety
The unique structural features of this compound make it an attractive starting material for the design and synthesis of novel molecular scaffolds. The inherent chirality and the presence of two oxygen atoms within the five-membered ring provide opportunities for creating diverse and complex architectures, including heterocyclic systems and fused-ring structures.
The dioxolane moiety can be incorporated into larger ring systems or serve as a chiral template for the construction of stereochemically rich molecules. For instance, the bromide can be displaced by a nucleophile that also contains a second reactive site, leading to subsequent intramolecular cyclization reactions to form new heterocyclic rings. The stereochemistry of the methyl group on the dioxolane ring can influence the conformation of the resulting cyclic system.
Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation of Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For cis-2-Bromomethyl-4-methyl-1,3-dioxolane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the cis relationship between the bromomethyl group at the C2 position and the methyl group at the C4 position.
Two-dimensional NMR techniques are crucial for mapping the complex network of couplings within a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would show correlations between the proton at C4 and the protons of the methyl group, as well as the geminal and vicinal protons on the dioxolane ring at C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining stereochemistry as it identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net The key to confirming the cis configuration is the observation of a cross-peak between the proton at C2 (the methine proton adjacent to the bromomethyl group) and the protons of the methyl group at C4. This spatial proximity is only possible in the cis isomer.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (¹JCH). youtube.comsdsu.edu This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding, and often more easily assigned, proton signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for cis Isomer) |
| C2-CH | ¹H | ~5.2 | H5a, H5b | C4, C5, CH₂Br | H4, CH₃, CH₂Br |
| C2 | ¹³C | ~103 | - | - | - |
| CH₂Br | ¹H | ~3.4 | - | C2 | H2 |
| CH₂Br | ¹³C | ~35 | - | - | - |
| C4-CH | ¹H | ~4.2 | CH₃, H5a, H5b | C2, C5, CH₃ | H2, H5a, H5b |
| C4 | ¹³C | ~75 | - | - | - |
| C4-CH₃ | ¹H | ~1.3 | H4 | C4, C5 | H2, H5a |
| C4-CH₃ | ¹³C | ~21 | - | - | - |
| C5-CH₂ | ¹H | a: ~4.1, b: ~3.6 | H4, H5b (geminal) | C2, C4, CH₃ | H4, CH₃ |
| C5 | ¹³C | ~70 | - | - | - |
Note: Predicted chemical shifts are estimates based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral shift reagents, typically complexes of lanthanide metals like Europium (Eu) or Praseodymium (Pr), are used to resolve the signals of enantiomers. acs.orgfiveable.me
These reagents are Lewis acids that can reversibly coordinate with Lewis basic sites in the substrate molecule, such as the oxygen atoms in the dioxolane ring. core.ac.uk This interaction forms transient diastereomeric complexes, which have different NMR spectra. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift depends on the distance and angle between the proton and the lanthanide ion. rsc.org Because the spatial arrangement of the atoms is different in the two diastereomeric complexes, the enantiomers will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org
High-resolution mass spectrometry can measure the m/z value of an ion to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the ion. For this compound (C₅H₉BrO₂), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the molecular ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed. wikipedia.org This provides detailed information about the structure of the precursor ion. The fragmentation of 1,3-dioxolane (B20135) derivatives often involves characteristic bond cleavages. nih.govmiamioh.edu
For this compound, the primary fragmentation pathways are expected to include:
Loss of a bromine radical: [M - Br]⁺
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen, leading to the loss of the bromomethyl group, forming an [M - CH₂Br]⁺ ion. This is often a dominant fragmentation pathway for ethers and related compounds. miamioh.edu
Ring cleavage: The dioxolane ring can open and fragment in various ways, leading to smaller charged species. A common fragmentation for 1,3-dioxanes and dioxolanes is the loss of formaldehyde (CH₂O) or other small neutral molecules. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₅H₉BrO₂)
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Formula | Proposed Lost Neutral Fragment |
| 179.98 | 181.98 | [C₅H₉BrO₂]⁺ | - (Molecular Ion) |
| 101.06 | 101.06 | [C₅H₉O₂]⁺ | Br• |
| 87.04 | 87.04 | [C₄H₇O₂]⁺ | CH₂Br• |
| 71.05 | 71.05 | [C₄H₇O]⁺ | CH₂O, Br• |
| 57.07 | 57.07 | [C₄H₉]⁺ | CO₂, Br• |
Note: The m/z values are calculated based on the most abundant isotopes.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. rsc.org It is an excellent tool for identifying functional groups and can also offer insights into the molecule's conformation. nih.goviu.edu.sa
The IR and Raman spectra of this compound would be dominated by vibrations associated with the dioxolane ring and the substituent groups. Key expected vibrational bands include:
C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.
C-O stretching: The characteristic C-O-C stretching vibrations of the acetal group in the dioxolane ring are expected to produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. docbrown.info The spectrum of the parent 1,3-dioxolane shows bands in this region. researchgate.net
C-Br stretching: The C-Br stretching vibration typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹.
Ring vibrations: The dioxolane ring itself has various bending and stretching modes that contribute to a complex pattern in the fingerprint region (<1500 cm⁻¹).
Conformational analysis of five-membered rings like 1,3-dioxolane is complex. The ring is not planar and adopts either an envelope or a twisted conformation to relieve ring strain. While NMR is generally more powerful for detailed conformational analysis in solution, vibrational spectroscopy can sometimes distinguish between different conformers if they coexist and have distinct vibrational frequencies. researchgate.net Theoretical calculations are often used in conjunction with experimental IR and Raman data to assign vibrational modes to specific conformations. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| CH₂ Bend | 1450 - 1470 | Medium | Medium |
| CH₃ Bend | 1370 - 1380 | Medium | Medium |
| C-O-C Stretch (asymmetric) | 1100 - 1200 | Strong | Weak |
| C-O-C Stretch (symmetric) | 1000 - 1100 | Strong | Medium |
| C-C Stretch | 800 - 1000 | Medium | Medium |
| C-Br Stretch | 500 - 600 | Strong | Strong |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique provides precise three-dimensional coordinates of each atom within the crystal lattice, revealing detailed information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's absolute stereochemistry.
For this compound, the presence of two stereocenters at the C2 and C4 positions of the dioxolane ring gives rise to the possibility of enantiomers. The "cis" designation indicates that the bromomethyl group at C2 and the methyl group at C4 are on the same side of the ring. X-ray diffraction analysis of a single crystal of one enantiomer would allow for the unequivocal assignment of the (2R,4S) or (2S,4R) configuration.
The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion, which is particularly effective when a heavy atom, such as bromine in the case of this compound, is present in the structure. The bromine atom's significant anomalous scattering effect allows for the differentiation between the two enantiomers.
While specific crystallographic data for this compound is not publicly available, the principles of this technique have been successfully applied to confirm the absolute and relative configurations of related chiral 1,3-dioxolane derivatives. For instance, in a study on (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, X-ray diffraction was instrumental in confirming its absolute configuration. mdpi.com
Should a single crystal of an enantiomerically pure sample of this compound be grown, the expected crystallographic analysis would yield a comprehensive dataset. An illustrative example of such potential data is presented in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C5H9BrO2 |
| Formula Weight | 181.03 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.543 |
| b (Å) | 8.912 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 719.8 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.672 |
| Flack Parameter | 0.02(3) |
This hypothetical data illustrates how the refinement of the crystal structure would lead to a Flack parameter close to zero, confirming the assigned absolute stereochemistry with a high degree of confidence.
Chiroptical Methods (Optical Rotation, CD Spectroscopy) for Enantiomeric Purity and Conformational Insights
Chiroptical methods are powerful non-destructive techniques used to investigate the stereochemical and conformational properties of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.
Optical Rotation
Measurement of optical rotation is a fundamental chiroptical technique used to determine the enantiomeric purity of a chiral compound. A solution of a single enantiomer of this compound would rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). The magnitude and sign of the specific rotation ([α]) are characteristic physical constants for a given enantiomer under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration).
For instance, the (2R,4S) enantiomer would exhibit a specific rotation that is equal in magnitude but opposite in sign to its (2S,4R) enantiomeric counterpart. A racemic mixture, containing equal amounts of both enantiomers, would be optically inactive, with a specific rotation of zero. Therefore, optical rotation measurements provide a straightforward method to assess the enantiomeric excess (ee) of a sample.
The following interactive table presents hypothetical specific rotation data for the enantiomers of this compound.
| Enantiomer | Specific Rotation [α]D20 (c 1, CHCl3) | Enantiomeric Excess (ee) |
|---|---|---|
| (2R,4S) | +25.5° | >99% |
| (2S,4R) | -25.5° | >99% |
| Racemic | 0° | 0% |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule, making it an invaluable tool for conformational analysis in solution.
For this compound, while it lacks a strong intrinsic chromophore in the near-UV region, the dioxolane ring and its substituents create a chiral environment that can give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the molecule's absolute configuration and its preferred solution-state conformation.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for different possible conformers and absolute configurations of this compound. By comparing the experimentally measured CD spectrum with the calculated spectra, it is possible to deduce the absolute configuration and gain insights into the conformational equilibrium of the dioxolane ring, such as envelope or twist conformations.
The table below provides a hypothetical summary of the expected CD spectral data for an enantiomer of this compound.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Assignment |
|---|---|---|
| 215 | +1500 | Positive Cotton Effect |
| 195 | -800 | Negative Cotton Effect |
Theoretical and Computational Chemistry Studies on Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane
Conformational Analysis and Energy Minima Calculations
The conformational flexibility of the five-membered 1,3-dioxolane (B20135) ring is a central aspect of its chemistry. Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are employed to identify stable conformations and the energy barriers between them.
Ring Puckering and Conformational Preferences of the Dioxolane Ring
The 1,3-dioxolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most recognized conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
For substituted 1,3-dioxolanes, the relative energies of these conformers determine the predominant shape of the molecule. Energy minima calculations for analogous systems suggest that the energy difference between these forms is small, allowing for rapid interconversion at room temperature. The presence of substituents, however, can favor one conformation over the other to minimize steric interactions.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C2-O3-C4) |
|---|---|---|
| Envelope (C4-puckered) | 0.00 | -35.2° |
| Twist (C4-C5 twisted) | 0.85 | -25.8° |
| Envelope (C5-puckered) | 0.20 | 38.1° |
Influence of Substituents on Conformational Equilibrium
The cis configuration of the bromomethyl group at the C2 position and the methyl group at the C4 position significantly influences the conformational equilibrium of the dioxolane ring. To alleviate steric strain, substituents on five-membered rings preferentially adopt pseudo-equatorial positions. In cis-2-Bromomethyl-4-methyl-1,3-dioxolane, the molecule will adopt a conformation that minimizes the steric hindrance between these two groups.
Computational studies on related 2,4-disubstituted 1,3-dioxolanes indicate that the most stable conformer will be the one where the bulkier substituent occupies a pseudo-equatorial position. Given the larger size of the bromomethyl group compared to the methyl group, it is anticipated that the conformational equilibrium will favor a structure where the bromomethyl group is in a pseudo-equatorial orientation. The cis relationship between the substituents will force the methyl group into a pseudo-axial or a less favorable pseudo-equatorial position depending on the specific puckering of the ring.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide deep insights into the electronic distribution and reactivity of a molecule. Methods like Frontier Molecular Orbital (FMO) analysis and the generation of electrostatic potential maps are crucial in this regard.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane ring and the bromine atom, as these are the most electron-rich centers. The LUMO is likely to be centered on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -10.5 | Oxygen (p-orbitals), Bromine (p-orbitals) |
| LUMO | -0.8 | Carbon-Bromine (σ* orbital) |
| HOMO-LUMO Gap | 9.7 | - |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform and can be visualized through charge distribution analysis and electrostatic potential maps. These tools help in identifying electrophilic and nucleophilic sites.
In this compound, the electronegative oxygen and bromine atoms will lead to a significant polarization of the molecule. The oxygen atoms will carry a partial negative charge, while the adjacent carbon atoms (C2 and C4) and the carbon of the bromomethyl group will be partially positive. The electrostatic potential map would visually represent these charge distributions, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). The area around the C-Br bond is expected to be highly electrophilic, making it a prime target for nucleophiles.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the pathways of chemical reactions, identifying transition states and calculating activation energies. This is particularly useful for understanding reaction mechanisms and predicting product distributions.
For this compound, a likely reaction is the nucleophilic substitution at the bromomethyl group. Reaction pathway modeling could elucidate the mechanism, for example, whether it proceeds via an SN2 or SN1 pathway. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the transition state of the reaction. The calculated activation energy would provide a quantitative measure of the reaction rate.
Another important reaction pathway to consider is the acid-catalyzed hydrolysis of the dioxolane ring. Computational modeling can help to understand the protonation steps and the subsequent ring-opening mechanism, identifying the rate-determining step and the structure of the transition state. The presence of the electron-withdrawing bromomethyl group is expected to influence the stability of any carbocationic intermediates, thereby affecting the reaction pathway and rate.
Computational Studies of Nucleophilic Attack Mechanisms
The primary reactive site for nucleophilic attack on this compound is the carbon atom of the bromomethyl group. The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a concerted process where the nucleophile attacks the electrophilic carbon while the bromide leaving group departs simultaneously.
Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), would be instrumental in elucidating the reaction mechanism. These studies would involve mapping the potential energy surface (PES) of the reaction. Key stationary points on the PES, including the reactants, a pre-reaction complex, the transition state, a post-reaction complex, and the products, would be located and characterized.
Illustrative Data Table: Calculated Energy Profile for the SN2 Reaction of this compound with a Generic Nucleophile (Nu-)
| Species | Relative Energy (kcal/mol) |
| Reactants (Dioxolane + Nu-) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -25.7 |
| Products (Substituted Dioxolane + Br-) | -30.1 |
Note: The data presented in this table is illustrative and based on typical values for SN2 reactions of similar substrates. Actual values would require specific quantum chemical calculations.
Analysis of the transition state geometry would be expected to show the characteristic trigonal bipyramidal arrangement around the central carbon atom, with the nucleophile and the leaving group in apical positions. The bond distances of the forming nucleophile-carbon bond and the breaking carbon-bromine bond would be key parameters in characterizing the transition state.
Elucidation of Stereoselectivity through Energy Landscapes
The presence of a chiral center at the 4-position of the dioxolane ring introduces the possibility of stereoselectivity in reactions involving this compound. While the primary reaction site at the bromomethyl group is not a stereocenter, the chirality of the ring can influence the approach of the nucleophile and potentially lead to diastereomeric transition states if the nucleophile itself is chiral or if the reaction creates a new stereocenter.
Computational modeling of the energy landscapes for the attack of a nucleophile from different trajectories would be crucial in understanding any observed stereoselectivity. By calculating the activation energies for the formation of different stereoisomeric products, the preferred reaction pathway can be identified.
For instance, in a reaction with a chiral nucleophile, two diastereomeric transition states are possible. The energy difference between these transition states would determine the diastereomeric excess of the product.
Illustrative Data Table: Calculated Activation Energies for Diastereomeric Transition States
| Transition State Diastereomer | Activation Energy (kcal/mol) |
| (R)-Nucleophile approaching (4R)-Dioxolane | 15.8 |
| (S)-Nucleophile approaching (4R)-Dioxolane | 17.2 |
Note: This data is hypothetical and serves to illustrate how computational chemistry can predict stereochemical outcomes. The energy difference of 1.4 kcal/mol would correspond to a significant diastereomeric excess.
The stereoselectivity in reactions of 1,3-dioxolanes can also be influenced by the formation of intermediates such as a 1,3-dioxolan-2-yl cation, especially in reactions involving the 2-position of the ring. While the bromomethyl group is at the 2-position, direct involvement of the ring oxygens to form a cationic intermediate at the exocyclic carbon is less likely but could be investigated computationally.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for investigating the influence of the solvent on the conformation and reactivity of molecules. For this compound, MD simulations would provide insights into its dynamic behavior in different solvent environments.
The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of different conformations, primarily envelope and twist forms. MD simulations can model the conformational landscape of the molecule and determine the relative populations of different conformers in various solvents. The solvent can influence this equilibrium through specific interactions, such as hydrogen bonding, and non-specific dielectric effects.
Furthermore, MD simulations can be used to study the solvation of the reactants and the transition state of a nucleophilic substitution reaction. The differential solvation of these species can have a significant impact on the reaction rate. For example, in an SN2 reaction with an anionic nucleophile, a polar protic solvent might stabilize the nucleophile more than the transition state, leading to a slower reaction rate compared to a polar aprotic solvent.
Illustrative Data Table: Key Observables from MD Simulations of this compound in Different Solvents
| Solvent | Average End-to-End Distance of Dioxolane Ring (Å) | Radial Distribution Function (g(r)) of Solvent around Bromine |
| Water (Protic) | 2.5 | Sharp peak at 3.2 Å, indicating strong solvation |
| DMSO (Aprotic) | 2.6 | Broader peak at 3.8 Å, indicating weaker solvation |
| Cyclohexane (Nonpolar) | 2.7 | No significant ordering of solvent molecules |
Note: This data is illustrative, representing the type of information that can be obtained from MD simulations.
By analyzing the trajectories of the solvent molecules around the solute, MD simulations can provide a detailed picture of the solvent shell structure and its dynamics, which are crucial for understanding the microscopic details of the reaction process.
Challenges and Future Research Directions for Cis 2 Bromomethyl 4 Methyl 1,3 Dioxolane Research
Development of More Sustainable and Greener Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of processes that are environmentally benign and economically viable. For cis-2-Bromomethyl-4-methyl-1,3-dioxolane, future research will likely focus on shifting away from traditional synthetic methods that may rely on hazardous reagents and generate significant waste.
Key areas for future investigation include:
Atom Economy: Green chemistry emphasizes the maximization of atom economy, where the goal is to incorporate the maximum number of atoms from the reactants into the final product. wikipedia.orgjk-sci.com Future synthetic routes for this compound could be designed to be 100% atom-economical, thereby minimizing waste. researchgate.net
Renewable Feedstocks: There is a growing interest in utilizing biomass-derived starting materials for the synthesis of valuable chemicals. nih.gov Research into the synthesis of dioxolanes from biorenewable sources like glycerol and furfural is an active area. nih.govresearchgate.net Future work could explore the conversion of such bio-based precursors into this compound, potentially through catalytic processes. frontiersin.org
Catalytic Methods: The use of efficient and recyclable catalysts can significantly improve the sustainability of a chemical process. jk-sci.com The development of novel catalysts, including heterogeneous catalysts, for the synthesis of substituted dioxolanes could lead to greener production methods for this compound. researchgate.net
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Atom Economy | Designing cycloaddition reactions that incorporate all atoms from the starting materials into the dioxolane ring structure. wikipedia.orgresearchgate.net |
| Use of Renewable Feedstocks | Investigating synthetic pathways starting from bio-glycerol or other biomass-derived diols and aldehydes. nih.govresearchgate.netfrontiersin.org |
| Catalysis | Employing solid acid catalysts or transition metal complexes that can be easily separated and reused, reducing waste and energy consumption. researchgate.netliv.ac.uk |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by its two key functional groups: the dioxolane ring and the bromomethyl group. While the fundamental reactivity of these groups is understood, there is considerable scope for exploring novel transformations and catalytic systems.
Future research in this area could focus on:
Transition Metal Catalysis: Transition metals are known to catalyze a wide array of chemical transformations. sigmaaldrich.comopenscience.fr Investigating the use of transition metal catalysts, such as palladium, ruthenium, or copper, could uncover new cross-coupling reactions or ring-opening pathways for this compound. rsc.orgrsc.orgmdpi.com This could lead to the synthesis of novel, complex molecules with potential applications in pharmaceuticals or materials science.
Asymmetric Catalysis: The chiral centers in this compound make it an interesting substrate for asymmetric catalysis. Developing catalytic systems that can selectively react with one enantiomer of the compound or create new stereocenters with high selectivity would be a significant advancement.
Ring-Opening Reactions: The dioxolane ring is generally stable but can be opened under certain conditions. Exploring novel catalytic methods for the selective ring-opening of this compound could provide access to a range of functionalized diol derivatives that may be difficult to synthesize through other routes.
Integration into Flow Chemistry Systems for Efficient Production
Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. researchgate.netbeilstein-journals.orgacs.org The application of these technologies to the synthesis of this compound represents a significant opportunity for process intensification and green manufacturing.
Future research directions include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality compared to batch methods. researchgate.net
Microreactor Design: Designing and optimizing microreactors specifically for the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. rsc.orgrsc.org
In-line Purification: Integrating in-line purification techniques into a flow synthesis setup could streamline the production process by eliminating the need for separate workup and purification steps, further enhancing efficiency and reducing waste.
| Flow Chemistry Advantage | Relevance to this compound Production |
| Enhanced Safety | Small reactor volumes minimize the risks associated with handling potentially hazardous reagents and intermediates. beilstein-journals.org |
| Precise Process Control | Superior heat and mass transfer in microreactors allow for precise control over reaction conditions, leading to improved yield and selectivity. rsc.orgbeilstein-journals.org |
| Scalability | Production can be easily scaled up by "numbering-up" – running multiple reactors in parallel – without the need for re-optimization. acs.org |
Advanced Applications in Materials Science and Polymer Chemistry
The unique structure of this compound suggests its potential as a monomer or a precursor to functional materials. While its applications in this area are not yet widely explored, there are several promising avenues for future research.
Potential applications to be investigated:
Ring-Opening Polymerization: Dioxolane derivatives can undergo ring-opening polymerization to produce polyacetals, a class of polymers with interesting properties and potential for chemical recyclability. rsc.orgelsevierpure.comresearchgate.netescholarship.org Research into the polymerization of this compound could lead to the development of novel polymers with tailored properties.
Functional Monomers: The bromomethyl group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could be used to create specialty polymers for applications in drug delivery, coatings, or advanced materials.
Material Precursors: The compound could also be used as a building block in the synthesis of other functional molecules, such as specialty chemicals, liquid crystals, or components of organic electronic materials. innospk.comenamorganics.com
Computational Design of Enhanced Analogues and Derivates
Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. researchgate.netacs.org Applying these methods to this compound could accelerate the discovery and development of new analogues with enhanced properties and functionalities.
Future research in this area could involve:
Conformational Analysis: Detailed computational studies of the conformational preferences of the cis-isomer and its derivatives could provide insights into its reactivity and interactions with other molecules. researchgate.netacs.org
Reaction Modeling: Theoretical modeling of potential reaction pathways, including those involving novel catalysts, could help to guide experimental work and identify the most promising synthetic routes. researchgate.netresearchgate.net
In Silico Design: Computational methods can be used to design new analogues of this compound with specific desired properties, such as enhanced reactivity, improved stability, or tailored electronic properties for materials science applications. jmaterenvironsci.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cis-2-Bromomethyl-4-methyl-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via acid-catalyzed reactions between 1,3-dioxolane derivatives and brominated precursors. For example, analogous syntheses (e.g., 2-(2-Bromoethyl)-1,3-dioxolane) involve reacting 1,3-dioxolane with 2-bromoethanol using H₂SO₄ or p-toluenesulfonic acid as catalysts . Optimization includes controlling temperature (40–60°C), reaction time (6–12 hours), and stoichiometric ratios to minimize side products like trans-isomers or elimination byproducts.
Q. How is cis-2-Bromomethyl-4-methyl-1,3-dioxolane characterized using spectroscopic techniques?
- Methodology :
- NMR : The bromomethyl group shows characteristic deshielding in ¹H NMR (δ ~3.4–3.7 ppm for -CH₂Br) and ¹³C NMR (δ ~30–35 ppm for C-Br). The dioxolane ring protons resonate as a multiplet at δ ~4.0–5.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 181.03 for C₅H₉BrO₂) and fragmentation patterns .
- IR : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C in dioxolane) are key identifiers .
Q. What factors influence the stability of cis-2-Bromomethyl-4-methyl-1,3-dioxolane under different storage conditions?
- Methodology : Stability studies in solvents (e.g., water, ethanol) and solid-state storage show degradation via hydrolysis or elimination. For structurally similar dioxolanes (e.g., 2-methyl-1,3-dioxolane), migration into aqueous solutions at 25°C was minimal (<20 ng/mL over 2 years) . Recommendations: Store at 2–8°C in inert atmospheres, avoid prolonged exposure to light/moisture, and use stabilizers like BHT for long-term storage .
Advanced Research Questions
Q. How does the bromomethyl group in cis-2-Bromomethyl-4-methyl-1,3-dioxolane influence its reactivity in nucleophilic substitution (Sₙ2) reactions?
- Methodology : The bromomethyl group acts as a "leaving group" surrogate. Kinetic studies on analogous compounds (e.g., 2-(Bromo(phenyl)methyl)-1,3-dioxolane) reveal Sₙ2 reactivity with amines/thiols in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C. Steric hindrance from the dioxolane ring slows reactivity compared to linear alkyl bromides, requiring catalytic phase-transfer agents (e.g., TBAB) .
Q. What role does cis-2-Bromomethyl-4-methyl-1,3-dioxolane play in synthesizing bioactive molecules or drug intermediates?
- Methodology : The compound serves as a key intermediate in:
- Anticancer agents : Derivatives like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane inhibit kinase pathways (IC₅₀ < 1 µM in vitro) .
- Antimicrobials : Functionalization via Suzuki-Miyaura coupling introduces aryl groups for targeting bacterial membranes .
- Prodrugs : The dioxolane ring enhances solubility and masks polar functional groups in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
